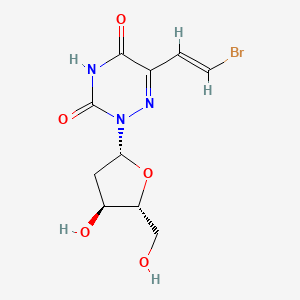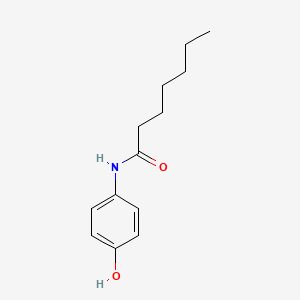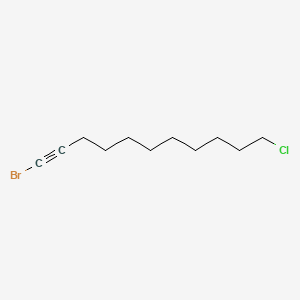
Niobium, isotope of mass 92
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium, isotope of mass 92, is a radioactive isotope of the element niobium. It has a mass number of 92, which means it contains 41 protons and 51 neutrons in its nucleus. This isotope is represented as (^{92}\text{Nb}). Niobium-92 is known for its relatively long half-life of approximately 34.7 million years, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Niobium-92 can be synthesized through nuclear reactions involving the bombardment of niobium-93 with neutrons. This process typically occurs in nuclear reactors where niobium-93 captures a neutron and undergoes a nuclear reaction to form niobium-92. The reaction can be represented as: [ ^{93}\text{Nb} + n \rightarrow ^{92}\text{Nb} + 2n ]
Industrial Production Methods
Industrial production of niobium-92 is not common due to its radioactive nature and limited applications. it can be produced in specialized facilities equipped to handle radioactive materials. The production involves the irradiation of niobium-93 targets in nuclear reactors, followed by chemical separation processes to isolate niobium-92 from other isotopes and impurities .
化学反応の分析
Types of Reactions
Niobium-92 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of niobium, which is a transition metal.
Oxidation: Niobium-92 can form oxides when exposed to oxygen. The oxidation state of niobium in these compounds is typically +5.
Reduction: Niobium-92 can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon.
Substitution: Niobium-92 can undergo substitution reactions where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various ligands in solution under controlled conditions.
Major Products Formed
Oxidation: Niobium pentoxide (( \text{Nb}_2\text{O}_5 )).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
科学的研究の応用
Niobium-92 has several scientific research applications, particularly in the fields of cosmochemistry and geochronology. Its long half-life makes it useful for dating the formation and evolution of planetary materials in the early Solar System. The niobium-92 to zirconium-92 decay system is employed as a chronometer to study the timing of events in the early Solar System .
In addition, niobium-92 is used in the study of nucleosynthesis processes in stars. Its presence in meteorites provides insights into the contributions of supernovae to the synthesis of heavy elements in the universe .
作用機序
The primary mechanism of action of niobium-92 is its radioactive decay. Niobium-92 decays via beta-plus decay (( \beta^+ )) to form zirconium-92. The decay process can be represented as: [ ^{92}\text{Nb} \rightarrow ^{92}\text{Zr} + \beta^+ + \nu_e ]
In this process, a proton in the niobium-92 nucleus is converted into a neutron, a positron (( \beta^+ )), and a neutrino (( \nu_e )). The positron is emitted from the nucleus, and the resulting zirconium-92 nucleus is left in an excited state, which may subsequently release gamma radiation to reach a stable state .
類似化合物との比較
Niobium-92 can be compared with other isotopes of niobium and similar transition metal isotopes. Some similar compounds include:
Niobium-93: The only stable isotope of niobium, with applications in various industrial processes.
Niobium-94: A radioactive isotope with a shorter half-life than niobium-92, used in nuclear research.
Zirconium-92: The decay product of niobium-92, used in geochronology and cosmochemistry.
Niobium-92 is unique due to its long half-life and its role in the niobium-92 to zirconium-92 decay system, which is valuable for dating early Solar System events .
特性
CAS番号 |
13982-37-1 |
|---|---|
分子式 |
Nb |
分子量 |
91.90719 g/mol |
IUPAC名 |
niobium-92 |
InChI |
InChI=1S/Nb/i1-1 |
InChIキー |
GUCVJGMIXFAOAE-BJUDXGSMSA-N |
異性体SMILES |
[92Nb] |
正規SMILES |
[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


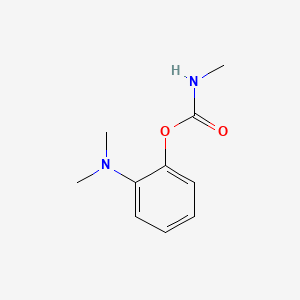
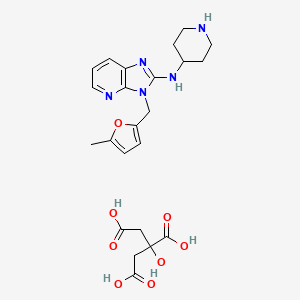
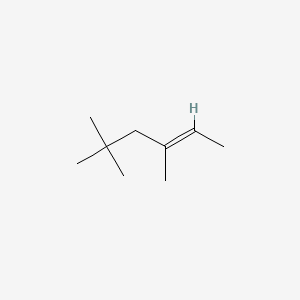

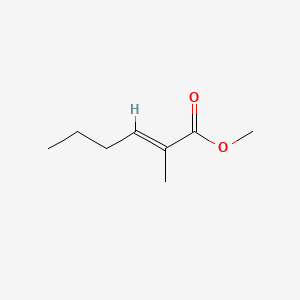
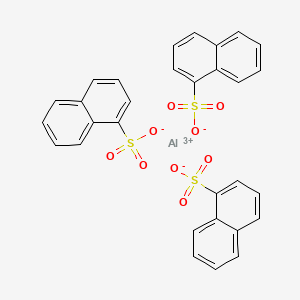
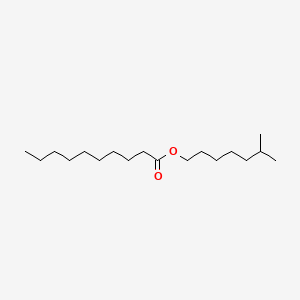

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
